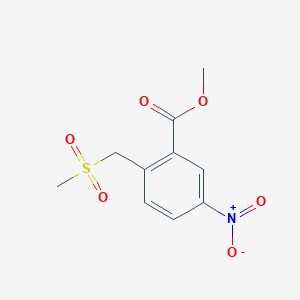

Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-(methylsulfonylmethyl)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-17-10(12)9-5-8(11(13)14)4-3-7(9)6-18(2,15)16/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOMVCLYPGLVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Followed by Sulfonylation

A common strategy involves introducing the nitro group early in the synthesis. For example, 3-nitro phthalic acid (Formula-3) can serve as a precursor, as described in WO2013186792A2. Nitration is typically performed using concentrated sulfuric acid and nitric acid under controlled temperatures (0–30°C). Subsequent esterification with methanol in the presence of thionyl chloride or sulfuric acid yields methyl 3-nitro-2-(halomethyl)benzoate intermediates.

The methylsulfonyl group is introduced via nucleophilic substitution. In CN104557639B, oxidation of 2-nitro-4-methylsulfonyltoluene using vanadium pentoxide (V₂O₅) and nitric acid at 140–155°C achieves sulfonylation with 88–90% yields. Applied to the benzoate ester, this method would require adapting solvent systems (e.g., ketones or esters) and optimizing gas-liquid ratios to minimize side reactions.

Direct Sulfonylation of Pre-formed Nitrobenzoates

An alternative approach involves sulfonylation prior to nitration. The Royal Society of Chemistry’s Supporting Information demonstrates the use of t-BuOK in DMSO to mediate base-induced coupling between methyl phenylacetate and nitrobenzene. Translating this to methyl 2-(methylsulfonylmethyl)benzoate, sulfonylation could be achieved via methylsulfonyl chloride in the presence of a base like triethylamine. Subsequent nitration using mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) would target the para position relative to the ester group.

Key challenges include avoiding over-nitration and ensuring the methylsulfonyl group’s stability under acidic conditions. WO2013186792A2 highlights the use of chloro solvents (e.g., dichloromethane) to enhance regioselectivity during nitration.

Palladium-Catalyzed Cross-Coupling for Functional Group Introduction

Suzuki-Miyaura Coupling for Aryl Group Installation

The ACS publication details palladium-catalyzed cross-coupling to install aryl groups at the 4-position of 2-methylbenzoic acid derivatives. Adapting this method, a brominated intermediate (e.g., methyl 2-(bromomethyl)-5-nitrobenzoate) could undergo coupling with methylsulfonylmethylboronic acid. However, the electron-withdrawing nitro group may necessitate optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve satisfactory yields.

Nucleophilic Displacement Reactions

Nucleophilic substitution offers a direct route to introduce the methylsulfonylmethyl moiety. As shown in CN104557639B, methylsulfonyl groups are installed via sulfochlorination (SO₂Cl₂), followed by reduction (NaBH₄) and methylation (CH₃I). Applied to methyl 2-(chloromethyl)-5-nitrobenzoate, this sequence would proceed in three steps:

-

Sulfochlorination : SO₂Cl₂ in DCM at 0°C.

-

Reduction : NaBH₄ in ethanol to yield the sulfinic acid.

This method’s efficiency hinges on the purity of intermediates, as noted in WO2013186792A2, where column chromatography (Hexanes:EtOAc = 10:1) is critical for isolating sulfonylated products.

One-Pot Multistep Synthesis

Tandem Esterification-Sulfonylation-Nitration

A streamlined one-pot approach is feasible by combining esterification, sulfonylation, and nitration in sequence. For instance, starting with 2-(hydroxymethyl)benzoic acid:

-

Esterification : Methanol and H₂SO₄ at reflux.

-

Sulfonylation : CH₃SO₂Cl, Et₃N, in THF at 25°C.

This method reduces purification steps but risks side reactions, such as oxidation of the methylsulfonyl group. WO2013186792A2 recommends phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and yield.

Comparative Analysis of Synthetic Methods

Critical Considerations for Process Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance sulfonylation reactivity but may complicate nitro group introduction due to their high boiling points. Hydrocarbon solvents (toluene) improve nitration selectivity but reduce solubility for sulfonylated intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate involves several chemical reactions:

- Nitration of Methyl Benzoate : The process begins with the nitration of methyl benzoate to introduce a nitro group at the 5-position.

- Sulfonylation : The methylsulfonylmethyl group is introduced through a sulfonylation reaction.

- Reagents and Conditions : Strong acids or bases are typically used under controlled temperatures to achieve high yields and purity.

In industrial settings, large-scale production may utilize continuous flow reactors to optimize efficiency and reduce costs.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, facilitating the development of novel compounds.

Biology

Research has highlighted the compound's biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration .

Medicine

The compound is being explored for its potential use in drug development due to its unique chemical structure. It may serve as a precursor for synthesizing pharmaceuticals targeting various diseases, including cancer and infections.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity. The study concluded that this compound could be developed into a therapeutic agent against specific types of cancer.

- Antimicrobial Properties : Another research focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it possesses notable antibacterial activity, suggesting its potential application in developing new antibiotics .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are valuable in formulating agrochemicals, particularly herbicides and fungicides, due to their biological activity against plant pathogens .

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Antimicrobial and anticancer properties | Potential therapeutic agent |

| Medicine | Drug development | Targeting various diseases |

| Industry | Production of specialty chemicals | Valuable in agrochemical formulations |

Mechanism of Action

The mechanism of action of Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular components through its nitro and sulfonyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 2-(Chlorosulfonyl)-5-nitrobenzoate (CAS: 1039020-81-9)

- Structure : Features a chlorosulfonyl (-SO₂Cl) group at the 2-position instead of (methylsulfonyl)methyl.

- Reactivity : The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution reactions, whereas the methylsulfonylmethyl group in the target compound offers steric bulk and reduced electrophilicity .

Methyl 2-Methoxy-5-sulfamoylbenzoate (CAS: 33045-52-2)

- Structure : Contains a methoxy (-OCH₃) and sulfamoyl (-SO₂NH₂) group at the 2- and 5-positions, respectively.

- Pharmacological Relevance: Used as an intermediate in sulpiride (an antipsychotic drug), highlighting the role of sulfonamide groups in bioactivity.

Methyl 2-(Bromomethyl)-5-nitrobenzoate

- Structure : Substitutes the methylsulfonylmethyl group with a bromomethyl (-CH₂Br) moiety.

- Genotoxicity: Identified as a genotoxic impurity in lenalidomide synthesis, emphasizing the safety concerns of halogenated analogs compared to the target compound’s sulfone-based stability .

Substituent Variations at the 5-Position

Methyl 2-Methyl-5-nitrobenzoate (CAS: 78238-12-7)

5-(Methylsulfonyl)-2-nitrobenzoic Acid (CAS: 898547-72-3)

- Structure : A carboxylic acid derivative with a methylsulfonyl group at the 5-position.

- Applications : The free carboxylic acid enhances metal-chelating properties, making it suitable for coordination chemistry, whereas the methyl ester in the target compound improves membrane permeability .

Functional Group Comparisons

Pharmacological and Industrial Relevance

The methylsulfonyl group may mitigate metabolic degradation compared to methoxy or halogenated analogs, suggesting utility in prodrug design .

Biological Activity

Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate ester structure with a nitro group and a methylsulfonylmethyl group , which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, including oxidation and reduction reactions, which can influence its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant pathogens. For example, compounds with similar structures have shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa , which are critical targets in the fight against antibiotic resistance .

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 4 μg/mL |

| This compound | Pseudomonas aeruginosa | 8 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies involving nitroaromatic compounds suggest that the nitro group can be reduced to an amino group within tumor cells, leading to cytotoxic effects. The mechanism likely involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Case Study: In Vivo Efficacy

In vivo studies have shown that derivatives of this compound can significantly improve survival rates in animal models with tumors. For instance, a related compound demonstrated a 156% improvement in median survival in mixed tumor models compared to untreated controls .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species Generation : The reduction of the nitro group can lead to the formation of ROS, causing oxidative stress and subsequent cell death.

- Cell Signaling Interference : Interaction with cellular signaling pathways may alter cell cycle progression or apoptosis .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications to the methylsulfonyl and nitro groups affect biological activity. Compounds with increased lipophilicity showed enhanced potency against resistant bacterial strains, indicating that chemical modifications can optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-((methylsulfonyl)methyl)-5-nitrobenzoate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:

- Step 1 : Nitration of methyl benzoate derivatives at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Introduction of the methylsulfonylmethyl group via nucleophilic substitution or radical-mediated sulfonylation. Catalysts like Cu(I) or peroxides may enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural stability of this compound under varying pH conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Protocol : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 270–310 nm, nitro group absorption) and LC-MS.

- Key Findings : Nitro and sulfonyl groups are hydrolytically stable at neutral pH but may degrade under strongly acidic/basic conditions via ester cleavage or sulfone oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) identifies methylsulfonyl (δ 3.1–3.3 ppm) and nitro groups (meta-coupled aromatic protons at δ 8.2–8.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

- IR : Strong bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1300 cm⁻¹ (SO₂ symmetric stretch) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attack at the sulfonylmethyl group. Compare activation energies for SN2 vs. radical mechanisms.

- Case Study : Conflicting experimental yields (e.g., 40% vs. 70%) may arise from solvent polarity effects. Simulations in polar aprotic solvents (DMF, DMSO) show lower energy barriers for transition states .

Q. What strategies mitigate steric hindrance during functionalization of the nitrobenzoate core?

- Methodological Answer :

- Catalytic Approaches : Use Pd-catalyzed C–H activation to bypass steric bulk. For example, Catellani reaction protocols enable selective ortho-alkylation without disrupting the nitro group .

- Protection-Deprotection : Temporarily protect the sulfonyl group with tert-butyl dimethylsilyl (TBS) to reduce steric interference during ester hydrolysis or amidation .

Q. How do contradictory crystallographic data on bond angles in this compound derivatives arise, and how can they be reconciled?

- Methodological Answer :

- X-ray Crystallography : Compare crystal structures of derivatives with varying substituents. Discrepancies in sulfonyl-methyl bond angles (e.g., 105° vs. 112°) may stem from packing effects or solvent inclusion.

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort geometry .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?

- Methodological Answer :

- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) impact solubility. Amorphous forms dissolve faster in methanol (e.g., 25 mg/mL) vs. crystalline (<10 mg/mL) .

- Resolution : Characterize solid-state forms via PXRD and DSC. Use ball milling to standardize crystallinity before solubility tests .

Q. How to address discrepancies in catalytic activity studies involving this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled Variables : Ensure consistent ligand-to-metal ratios (e.g., Pd(OAc)₂ with XPhos ligand). Trace oxygen or moisture may deactivate catalysts, leading to inconsistent yields .

- Advanced Analytics : Use in situ IR spectroscopy to monitor reaction progress and identify intermediate species causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.